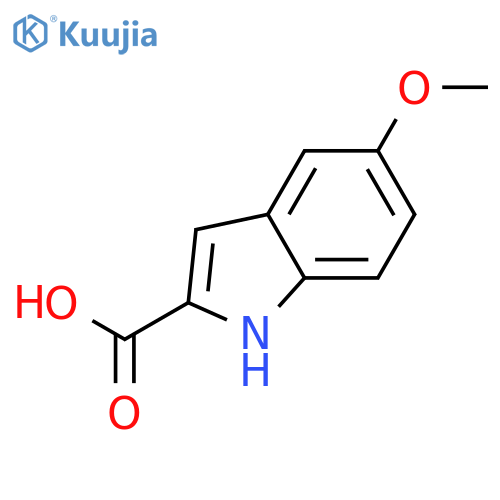

Cas no 4382-54-1 (5-methoxy-1H-indole-2-carboxylic acid)

4382-54-1 structure

商品名:5-methoxy-1H-indole-2-carboxylic acid

5-methoxy-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-1H-indole-2-carboxylic acid

- 5-Methoxyindole-2-carboxylic acid

- NSC 30927

- 5-Methoxy-2-indolecarboxylic acid

- 1H-Indole-2-carboxylic acid, 5-methoxy-

- INDOLE-2-CARBOXYLIC ACID, 5-METHOXY-

- Acide methoxy-5 indole carboxylique-2

- Acide methoxy-5 indole carboxylique-2 [French]

- YEBJVSLNUMZXRJ-UHFFFAOYSA-N

- 5-METHOXYINDOL-2-CARBOXYLIC ACID

- NSC30927

- 5-methoxy-1H-indole-2-carboxylicacid

- PubChem1702

- 5-methoxy-2-indolic acid

- 5-MEO-ICA

- Oprea1_206851

- CB

- CHEMBL23961

- AC-19422

- AC-9836

- CCG-112235

- Z1096153758

- CS-W010727

- EN300-96643

- AKOS000265769

- MFCD00005614

- 5-Methoxy-1H-indole-2-carboxylic acid #

- A1809

- UNII-AFK8L54HA2

- 5-methoxyindole-2-carboxilic acid

- M-3500

- NS00031367

- SY050143

- AMY11977

- EINECS 224-487-6

- 5-Methoxy-1H-indole-3-carboxylicacid

- AFK8L54HA2

- SCHEMBL335235

- CHEBI:133222

- 5-Methoxy-indole-2-carboxylic acid

- 5-Methoxyindole-2-carboxylic acid, 97%

- 5-Methoxy-1-H-indole-2-carboxylic acid

- FT-0620570

- HMS1613F05

- 4382-54-1

- 5-METHOXYINDOLE-2-CARBOXYLICACID

- 5-(methyloxy)-1H-indole-2-carboxylic acid

- CBDivE_015623

- 5-methoxylindole-2-carboxylic Acid

- DTXSID40195944

- NSC-30927

- A7010

- M1271

- SB14717

- AS-15059

- BB 0254592

- 2-Indolecarboxylic acid, 5-methoxy-

- 5-Methoxyindole-2-carboxylate

- DB-012189

- BBL010666

- DB-350025

- ALBB-000151

- DTXCID80101847

- VEO

- 5-Methoxy-2-indolate

- DTXCID80118435

- STK386884

- 5-Methoxy-2-indolecarboxylate

- 5-methoxy-1H-indole-2-carboxylic acid

-

- MDL: MFCD00005614

- インチ: 1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)

- InChIKey: YEBJVSLNUMZXRJ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])C([H])=C(C(=O)O[H])N2[H]

- BRN: 157478

計算された属性

- せいみつぶんしりょう: 191.05800

- どういたいしつりょう: 191.058

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 62.3

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.2722 (rough estimate)

- ゆうかいてん: 199-201 °C (lit.)

- ふってん: 447.6°C at 760 mmHg

- フラッシュポイント: 224.5 °C

- 屈折率: 1.5310 (estimate)

- PSA: 62.32000

- LogP: 1.87470

- ようかいせい: 自信がない

5-methoxy-1H-indole-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- RTECS番号:NL6005000

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

- セキュリティ用語:S22;S24/25

5-methoxy-1H-indole-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-methoxy-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1828-5G |

5-methoxy-1H-indole-2-carboxylic acid |

4382-54-1 | 95% | 5g |

¥ 290.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032708-25g |

5-Methoxy-1H-indole-2-carboxylic acid |

4382-54-1 | 98% | 25g |

¥504.00 | 2024-05-13 | |

| TRC | M262810-2500mg |

5-Methoxyindole-2-carboxylic Acid |

4382-54-1 | 2500mg |

$155.00 | 2023-05-18 | ||

| Enamine | EN300-96643-50.0g |

5-methoxy-1H-indole-2-carboxylic acid |

4382-54-1 | 95.0% | 50.0g |

$290.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D696184-25g |

5-Methoxyindole-2-carboxylic Acid |

4382-54-1 | 97% | 25g |

$135 | 2023-08-31 | |

| Enamine | EN300-96643-0.25g |

5-methoxy-1H-indole-2-carboxylic acid |

4382-54-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-96643-2.5g |

5-methoxy-1H-indole-2-carboxylic acid |

4382-54-1 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M14951-5G |

5-methoxy-1H-indole-2-carboxylic acid |

4382-54-1 | 5g |

¥921 | 2023-11-12 | ||

| eNovation Chemicals LLC | D582444-50g |

5-METHOXYINDOLE-2-CARBOXYLIC ACID |

4382-54-1 | 95% | 50g |

$400 | 2024-05-24 | |

| Alichem | A199000306-100g |

5-Methoxyindole-2-carboxylic acid |

4382-54-1 | 98% | 100g |

$516.18 | 2023-09-01 |

5-methoxy-1H-indole-2-carboxylic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4382-54-1)5-甲氧基吲哚-2-羧酸

注文番号:LE27064896

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:04

価格 ($):discuss personally

5-methoxy-1H-indole-2-carboxylic acid 関連文献

-

1. XXXVIII.—The methoxyindoles and their derivativesKenneth Guy Blaikie,William Henry Perkin J. Chem. Soc. Trans. 1924 125 296

-

Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497

-

3. Isolation and structures of 1,2,3,4-tetrahydro-1,4-dioxopyrazino[1,2-a]indoles from cultures of Penicillium terlikowskiiM. S. Ali,J. S. Shannon,A. Taylor J. Chem. Soc. C 1968 2044

-

Trieu N. Trinh,Eileen A. McLaughlin,Christopher P. Gordon,Ilana R. Bernstein,Victoria J. Pye,Kate A. Redgrove,Adam McCluskey Org. Biomol. Chem. 2017 15 3046

-

5. Isolation and structures of 1,2,3,4-tetrahydro-1,4-dioxopyrazino[1,2-a]indoles from cultures of Penicillium terlikowskiiM. S. Ali,J. S. Shannon,A. Taylor J. Chem. Soc. C 1968 2044

4382-54-1 (5-methoxy-1H-indole-2-carboxylic acid) 関連製品

- 103260-65-7(4-methoxy-1H-indole-2-carboxylic acid)

- 40047-23-2(6-Hydroxy-1h-indole-2-carboxylic acid)

- 16732-73-3(6-Methoxy-1H-indole-2-carboxylic acid)

- 88210-96-2(5,6-Dimethoxy-1H-indole-2-carboxylic acid)

- 21141-35-5(8-Methoxyquinoline-2-carboxylic acid)

- 67929-86-6(Methyl 5-Methoxy-1H-indole-2-carboxylate)

- 21598-06-1(5-Hydroxyindole-2-carboxylic acid)

- 15733-83-2(4-Methoxyquinoline-2-carboxylic acid)

- 98081-83-5(Methyl 6-methoxy-1H-indole-2-carboxylate)

- 24610-33-1(7-Methoxy-1H-indole-2-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4382-54-1)5-METHOXYINDOLE-2-CARBOXYLIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4382-54-1)5-methoxy-1H-indole-2-carboxylic acid

清らかである:99%

はかる:100g

価格 ($):258.0